molecular formula C23H23N5OS B2947432 (Z)-1,5-dimethyl-2-phenyl-4-(4-phenyl-2-(propan-2-ylidenehydrazono)thiazol-3(2H)-yl)-1H-pyrazol-3(2H)-one CAS No. 402945-88-4

(Z)-1,5-dimethyl-2-phenyl-4-(4-phenyl-2-(propan-2-ylidenehydrazono)thiazol-3(2H)-yl)-1H-pyrazol-3(2H)-one

Cat. No. B2947432
CAS RN: 402945-88-4
M. Wt: 417.53
InChI Key: YTOFYMVSURAECB-BZZOAKBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-1,5-dimethyl-2-phenyl-4-(4-phenyl-2-(propan-2-ylidenehydrazono)thiazol-3(2H)-yl)-1H-pyrazol-3(2H)-one is a useful research compound. Its molecular formula is C23H23N5OS and its molecular weight is 417.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Pyridazinones and Pyrazoles : The compound is used as a key intermediate in the synthesis of pyridazinones and pyrazoles, which have various applications in chemical synthesis and pharmaceuticals (Sayed, Khalil, Ahmed, & Raslan, 2002).
  • Coordination with Metals : Studies show its unusual coordination with metals like copper and zinc, leading to novel metal complexes. These complexes have been characterized using techniques like FT-IR, EPR, NMR, and UV-VIS spectroscopy (Kovalchukova et al., 2017).

Pharmacological Applications

  • Affinities to Anti-apoptotic Proteins : The compound has been characterized for its affinities to anti-apoptotic Bcl-2 family proteins, indicating potential in cancer research (Shi et al., 2013).
  • Anti-Tumor Agents : Some derivatives have shown promising anti-tumor activities, particularly against hepatocellular carcinoma cell lines (Gomha, Edrees, & Altalbawy, 2016).

Chemical Properties and Reactions

  • Alkylation and Ring Closure Reactions : It serves as a starting material in various alkylation and ring closure reactions, contributing to the generation of a structurally diverse library of compounds (Roman, 2013).
  • Transition Metal Ion Recognition : Derivatives of this compound exhibit strong affinity toward divalent transition metal ions, which can be useful in developing sensors or in environmental monitoring (Shi, Ji, & Bian, 2007).

Additional Applications

  • Corrosion Inhibition : A Schiff base derivative of the compound has shown potential as a corrosion inhibitor for steel in acidic environments (Emregül & Hayvalı, 2006).
  • Molecular Docking Studies : The compound has been subject to FT-IR and FT-Raman investigation, with molecular docking studies indicating its potential pharmacological importance (Venil et al., 2021).

properties

IUPAC Name

1,5-dimethyl-2-phenyl-4-[(2Z)-4-phenyl-2-(propan-2-ylidenehydrazinylidene)-1,3-thiazol-3-yl]pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5OS/c1-16(2)24-25-23-27(20(15-30-23)18-11-7-5-8-12-18)21-17(3)26(4)28(22(21)29)19-13-9-6-10-14-19/h5-15H,1-4H3/b25-23-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTOFYMVSURAECB-BZZOAKBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=CSC3=NN=C(C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N\3C(=CS/C3=N\N=C(C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.